

2-Hydroxy-6-methoxybenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Hydroxy-6-methoxybenzoic acid

Cat. No.: B053137 Get Quote

An In-depth Technical Guide on the Solubility of **2-Hydroxy-6-methoxybenzoic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available data on the solubility of **2- Hydroxy-6-methoxybenzoic acid** (also known as 6-Methoxysalicylic acid) in various organic solvents. Due to the limited availability of comprehensive public data, this guide also includes a detailed experimental protocol for determining the solubility of this compound in further organic solvents, which can be adapted for various laboratory settings.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **2-Hydroxy-6-methoxybenzoic acid**. The data is primarily from supplier technical data sheets and is crucial for preparing stock solutions and formulations for in vitro and in vivo studies.

Solvent/Solven t System	Temperature (°C)	Solubility	Molar Concentration (mM)	Source
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL	594.71	[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Not Specified	≥ 2.5 mg/mL	≥ 14.87	[1]
10% DMSO, 90% (20% SBE- β-CD in Saline)	Not Specified	≥ 2.5 mg/mL	≥ 14.87	[1]
10% DMSO, 90% Corn Oil	Not Specified	≥ 2.5 mg/mL	≥ 14.87	[1]

Note: For the solubility in DMSO, it is recommended to use ultrasonic treatment to aid dissolution. The hygroscopic nature of DMSO can significantly impact solubility, and it is advised to use a newly opened container.[1]

Qualitative Solubility Data

Qualitative solubility information provides a general understanding of the compound's behavior in different types of organic solvents. The following table presents the available qualitative data.

Solvent	Temperature (°C)	Qualitative Solubility	Source
Chloroform	Not Specified	Slightly Soluble	[3]
Methanol	Not Specified	Slightly Soluble	[3]

Experimental Protocol for Solubility Determination

To supplement the limited available data, this section provides a detailed, generalized experimental protocol for determining the solubility of **2-Hydroxy-6-methoxybenzoic acid** in a given organic solvent. This method is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of **2-Hydroxy-6-methoxybenzoic acid** in a specific organic solvent at a controlled temperature.

Materials:

- 2-Hydroxy-6-methoxybenzoic acid (solid, high purity)
- Selected organic solvent (analytical grade)
- Vials with screw caps
- Analytical balance
- Thermostatic shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical method like UV-Vis spectrophotometry)
- Syringe filters (e.g., 0.22 μm PTFE)

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of 2-Hydroxy-6-methoxybenzoic acid to a series of vials. The
 exact amount should be more than what is expected to dissolve.
 - Accurately pipette a known volume of the selected organic solvent into each vial.
- Equilibration:

- Securely cap the vials to prevent solvent evaporation.
- Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-72 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

Phase Separation:

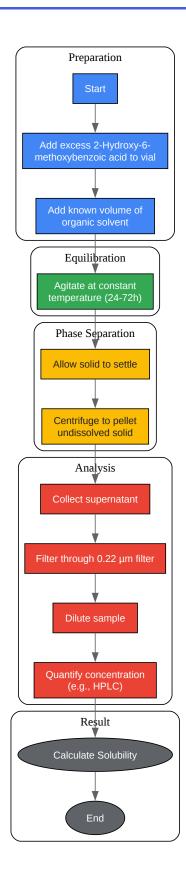
- After equilibration, allow the vials to stand undisturbed at the controlled temperature for a period to allow the undissolved solid to settle.
- To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a specified time (e.g., 15 minutes at 10,000 rpm).

Sample Collection and Preparation:

- Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette. Be cautious not to disturb the solid at the bottom.
- $\circ\,$ Filter the collected supernatant through a syringe filter (e.g., 0.22 $\mu m)$ to remove any remaining microparticles.
- Immediately dilute the filtered solution with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

Quantification:

- Analyze the diluted samples using a pre-validated analytical method, such as HPLC.
- Prepare a calibration curve using standard solutions of 2-Hydroxy-6-methoxybenzoic acid of known concentrations.



- Determine the concentration of **2-Hydroxy-6-methoxybenzoic acid** in the diluted samples by comparing their analytical response to the calibration curve.
- · Calculation of Solubility:
 - Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
 - The resulting value represents the solubility of 2-Hydroxy-6-methoxybenzoic acid in the tested solvent at the specified temperature. It is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Click to download full resolution via product page

Caption: Experimental workflow for determining the solubility of **2-Hydroxy-6-methoxybenzoic** acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Methoxysalicylic acid | 3147-64-6 | MOLNOVA [molnova.com]
- 3. 2-hydroxy-6-methoxybenzoic acid [chembk.com]
- To cite this document: BenchChem. [2-Hydroxy-6-methoxybenzoic acid solubility in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053137#2-hydroxy-6-methoxybenzoic-acid-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com